4-Bromo-2-tert-butyl-1-nitrobenzene
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Overview
Description
4-Bromo-2-tert-butyl-1-nitrobenzene is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of nitrobenzene, where a bromine atom and a tert-butyl group are substituted at the 4 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-tert-butyl-1-nitrobenzene typically involves the nitration of 4-bromo-2-tert-butylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-tert-butyl-1-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to the nitro group.
Nucleophilic Aromatic Substitution (NAS): The presence of the nitro group makes the aromatic ring more susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the nitro group.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
4-Bromo-2-tert-butyl-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, leveraging its unique reactivity patterns.
Material Science:
Biocatalytic Processes: The tert-butyl group’s properties make the compound useful in biocatalytic processes involving enzymes or other biological catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-2-tert-butyl-1-nitrobenzene in chemical reactions involves the following steps:
Electrophilic Aromatic Substitution: The nitro group deactivates the aromatic ring, making it less reactive towards electrophiles.
Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, facilitating substitution reactions at the ortho and para positions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrotoluene: Similar in structure but with a methyl group instead of a tert-butyl group.
4-Bromo-2-(tert-butoxy)-1-nitrobenzene: Similar but with a tert-butoxy group instead of a tert-butyl group.
Properties
IUPAC Name |
4-bromo-2-tert-butyl-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)8-6-7(11)4-5-9(8)12(13)14/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOVHEIILZUNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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